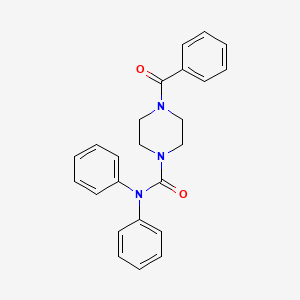

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of extensive research. Recent developments include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .Molecular Structure Analysis

The molecular structure of “4-benzoyl-N,N-diphenylpiperazine-1-carboxamide” is complex and can be analyzed using various spectroscopic techniques. The structure reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzoyl-N,N-diphenylpiperazine-1-carboxamide” can be inferred from related compounds. For instance, the pH-dependent spectral shift between the hydrated cluster model and the experimental data of aqueous phase 4BBA can be represented by the acid–base equilibrium of the keto-forms, with a spectroscopically measured pKa of 3.41 ± 0.04 .Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide (BTA) Derivatives : BTAs, which share a similar structural motif with 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide, have been explored for their self-assembly and supramolecular chemistry applications. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. Their versatile nature has enabled applications ranging from nanotechnology to polymer processing and biomedical applications. The first commercial applications of BTAs are emerging, highlighting their potential as a multipurpose building block in supramolecular chemistry and materials science (Cantekin, de Greef, & Palmans, 2012).

Advanced Oxidation Processes

Degradation of Organic Contaminants : Research on advanced oxidation processes (AOPs) for the degradation of various organic compounds, including pharmaceuticals and pollutants, is relevant to understanding the potential environmental impact and degradation pathways of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide. AOPs lead to the formation of different by-products, kinetics, and mechanisms, offering insights into the environmental behavior and fate of similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Environmental and Health Impact Studies

Polybrominated Diphenyl Ethers (PBDEs) : Studies on the environmental presence, toxicity, and regulation of PBDEs, used as flame retardants in consumer products, provide a framework for understanding the implications of chemical compounds on health and the environment. These studies highlight the importance of managing compounds with potential environmental and health impacts, which could be applicable to the oversight and regulation of 4-benzoyl-N,N-diphenylpiperazine-1-carboxamide and its derivatives (Jinhui, Yuan, & Wenjing, 2017).

properties

IUPAC Name |

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c28-23(20-10-4-1-5-11-20)25-16-18-26(19-17-25)24(29)27(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCBNWVSRYPQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N,N-diphenylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557469.png)

![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)

![3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)

![N-(2,4-dimethylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2557481.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)

![Methyl 2-amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2557492.png)